molecular formula C9H10F3N B3178736 4-Ethyl-3-(trifluoromethyl)aniline CAS No. 74422-98-3

4-Ethyl-3-(trifluoromethyl)aniline

Cat. No.: B3178736
CAS No.: 74422-98-3
M. Wt: 189.18 g/mol
InChI Key: QWCSPEJQIACNGS-UHFFFAOYSA-N
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Description

4-Ethyl-3-(trifluoromethyl)aniline (C₉H₁₀F₃N) is a substituted aniline derivative featuring an ethyl group at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the amine (-NH₂) functional group. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive amine group and the electron-withdrawing effects of the -CF₃ group, which enhance stability and modulate reactivity .

Properties

IUPAC Name

4-ethyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-2-6-3-4-7(13)5-8(6)9(10,11)12/h3-5H,2,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCSPEJQIACNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group onto the aniline ring. One common method is the trifluoromethylation of 4-ethyl aniline using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and a copper catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to achieve high yields.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aniline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated anilines.

Scientific Research Applications

Chemistry

4-Ethyl-3-(trifluoromethyl)aniline is employed as a reagent in organic synthesis. It acts as a building block for creating various compounds due to its ability to undergo multiple chemical transformations, such as oxidation, reduction, and electrophilic aromatic substitution.

Biology

Research has indicated that this compound may exhibit biological activities, including enzyme inhibition and receptor modulation. The trifluoromethyl group enhances binding interactions with biological targets, potentially leading to therapeutic effects. Further studies are necessary to elucidate its specific biological mechanisms.

Pharmaceutical Development

The compound is explored as a precursor in drug synthesis, particularly for developing new pharmaceuticals with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and selectivity.

Industrial Uses

In industry, this compound finds application in producing various agrochemicals and dyes due to its stability and reactivity. Its role as an intermediate in chemical processes makes it essential for synthesizing specialty chemicals.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against several bacterial strains. Results indicated that modifications of the trifluoromethyl group could enhance antimicrobial efficacy, suggesting potential for developing new antibacterial agents.

Case Study 2: Drug Synthesis

In pharmaceutical research, this compound was utilized in synthesizing novel anticancer drugs. The incorporation of this compound into drug formulations demonstrated improved solubility and bioavailability compared to traditional compounds.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The trifluoromethyl-aniline scaffold is highly versatile, with substituents at the para and meta positions significantly altering physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Properties of Trifluoromethyl-Aniline Derivatives
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Characteristics
4-Ethyl-3-(trifluoromethyl)aniline C₉H₁₀F₃N -NH₂, -CF₃, -C₂H₅ 189.18 Higher lipophilicity due to ethyl group; used as a synthetic intermediate .
4-Chloro-3-(trifluoromethyl)aniline C₇H₅ClF₃N -NH₂, -CF₃, -Cl 219.57 Halogen substituent enhances electrophilicity; synthesized via Fe/NaBH₄ reduction .
4-Methoxy-3-(trifluoromethyl)aniline C₈H₈F₃NO -NH₂, -CF₃, -OCH₃ 221.15 Methoxy group increases electron density; crystalline structure confirmed by XRD .
Trifluralin (Herbicide) C₁₃H₁₆F₃N₃O₄ -N(NO₂)CH₂CH₂CH₃, -CF₃ 335.28 Nitro and alkylamino groups confer herbicidal activity; used in agriculture .
4-Nitro-3-(trifluoromethyl)aniline C₇H₅F₃N₂O₂ -NH₂, -CF₃, -NO₂ 236.12 Photoactive NO donor; generates non-toxic photoproducts under irradiation .

Key Research Findings

  • Photochemical Behavior: 4-Nitro-3-(trifluoromethyl)aniline releases NO under light, a mechanism absent in the ethyl derivative. This highlights the critical role of nitro groups in photodynamic therapies .
  • Synthetic Flexibility : Chloro and iodo derivatives (e.g., 4-Iodo-3-(trifluoromethyl)aniline) are pivotal in cross-coupling reactions for constructing complex aromatic systems .

Biological Activity

4-Ethyl-3-(trifluoromethyl)aniline, an organic compound belonging to the class of trifluoromethyl-substituted anilines, has garnered attention for its potential biological activities. This compound features an ethyl group at the 4-position and a trifluoromethyl group at the 3-position on the aniline ring, which significantly influences its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The unique structure of this compound enhances its lipophilicity due to the presence of the trifluoromethyl group. This characteristic allows for better interaction with biological membranes and molecular targets, potentially leading to significant therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key enzymatic functions within microbial cells.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have reported that derivatives of this compound possess antiproliferative activity against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cells. The observed IC50 values suggest significant potency in inhibiting cell growth:

Cell Line IC50 (nM)
A54983
MDA-MB-231101
HeLa91
HT-2983

These compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death through mitochondrial pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes. Once inside, it may bind to enzymes or receptors, altering their function and leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Binding : It could bind to receptors, affecting signaling pathways crucial for cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

  • Antitumor Studies : A study evaluated a series of compounds based on substituted anilines, including derivatives similar to this compound. These compounds demonstrated significant antiproliferative effects against multiple cancer cell lines, with particular emphasis on their ability to destabilize microtubules .
  • Antimicrobial Research : Investigations into the antimicrobial properties revealed that this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other trifluoromethyl-substituted anilines:

Compound Positioning Biological Activity
4-Methyl-3-(trifluoromethyl)anilineMethyl at 4-positionModerate anticancer activity
4-(Trifluoromethyl)anilineTrifluoromethyl at 4-positionLimited antimicrobial activity
4-Ethyl-2-(trifluoromethyl)anilineEthyl at 2-positionEnhanced antimicrobial properties

The positioning of substituents significantly affects both chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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